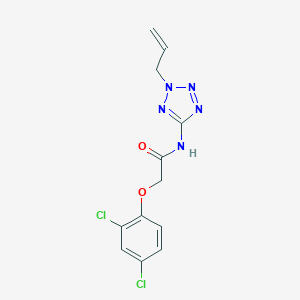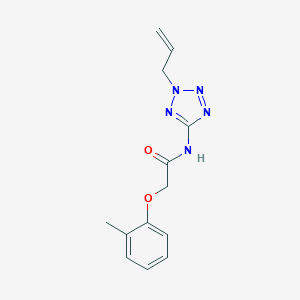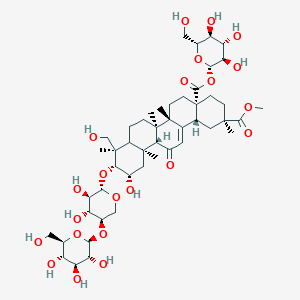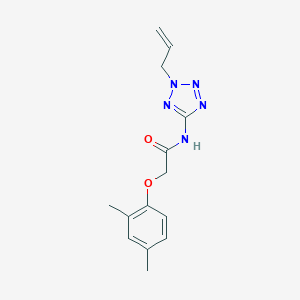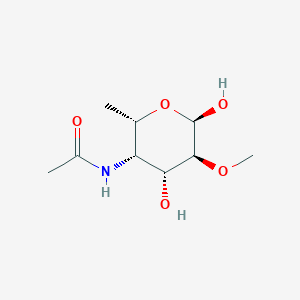
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide, also known as ATZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ATZ belongs to the class of tetrazole-based compounds and has been synthesized using various methods.
科学的研究の応用
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential therapeutic applications, including its anticancer, antimicrobial, and antifungal properties. Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide induces apoptosis in cancer cells by inhibiting the activity of caspase-3 and caspase-9. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, and fungi, including Candida albicans.
作用機序
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide is not fully understood. However, studies have suggested that N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide induces apoptosis in cancer cells by inhibiting the activity of caspase-3 and caspase-9. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has also been shown to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is involved in cholesterol synthesis.
生化学的および生理学的効果
Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has various biochemical and physiological effects. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been shown to induce apoptosis in cancer cells by increasing the expression of Bax and decreasing the expression of Bcl-2. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
実験室実験の利点と制限
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has several advantages for lab experiments, including its ease of synthesis and availability. However, one limitation of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide for its potential therapeutic applications. Finally, the development of new synthesis methods for N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide may lead to the discovery of novel compounds with improved therapeutic properties.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide is a tetrazole-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been synthesized using various methods and has been shown to have anticancer, antimicrobial, and antifungal properties. Further studies are needed to determine the optimal dosage and administration of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide for its potential therapeutic applications. Additionally, the development of new synthesis methods for N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide may lead to the discovery of novel compounds with improved therapeutic properties.
合成法
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been synthesized using different methods, including the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with allylamine and tetrazole in the presence of thionyl chloride. Another method involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with thionyl chloride, followed by the reaction with allylamine and sodium azide.
特性
製品名 |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide |
|---|---|
分子式 |
C13H13Cl2N5O2 |
分子量 |
342.18 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(2-prop-2-enyltetrazol-5-yl)propanamide |
InChI |
InChI=1S/C13H13Cl2N5O2/c1-3-6-20-18-13(17-19-20)16-12(21)8(2)22-11-5-4-9(14)7-10(11)15/h3-5,7-8H,1,6H2,2H3,(H,16,18,21) |
InChIキー |
GGCUZXMAUROEAQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NN(N=N1)CC=C)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C(=O)NC1=NN(N=N1)CC=C)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)


